Yue Yu,
Landon C Mills,
Derek L Englert,
Christina M Payne
PMID: 31545606
DOI:
10.1021/acs.jpcb.9b05252
Abstract
Naturally occurring enzymatic pathways enable highly specific, rapid thiophenic sulfur cleavage occurring at ambient temperature and pressure, which may be harnessed for the desulfurization of petroleum-based fuel. One pathway found in bacteria is a four-step catabolic pathway (the 4S pathway) converting dibenzothiophene (DBT), a common crude oil contaminant, into 2-hydroxybiphenyl (HBP) without disrupting the carbon-carbon bonds. 2'-Hydroxybiphenyl-2-sulfinate desulfinase (
), the rate-limiting enzyme in the enzyme cascade, is capable of selectively cleaving carbon-sulfur bonds. Accordingly, understanding the molecular mechanisms of
activity may enable development of the cascade as industrial biotechnology. Based on crystallographic evidence, we hypothesized that
undergoes an active site conformational change associated with the catalytic mechanism. Moreover, we anticipated this conformational change is responsible, in part, for enhancing product inhibition.
IGTS8
was recombinantly produced and purified via
BL21 to test these hypotheses. Activity and the resulting conformational change of
in the presence of HBP were evaluated. The activity of recombinant
was comparable to the natively expressed enzyme and was inhibited via competitive binding of the product, HBP. Using circular dichroism, global changes in
conformation were monitored in response to HBP concentration, which indicated that both product and substrate produced similar structural changes. Molecular dynamics (MD) simulations and free energy perturbation with Hamiltonian replica exchange molecular dynamics (FEP/λ-REMD) calculations were used to investigate the molecular-level phenomena underlying the connection between conformation change and kinetic inhibition. In addition to the HBP, MD simulations of
bound to common, yet structurally diverse, crude oil contaminants 2',2-biphenol (BIPH), 1,8-naphthosultam (NTAM), 2-biphenyl carboxylic acid (BCA), and 1,8-naphthosultone (NAPO) were performed. Analysis of the simulation trajectories, including root-mean-square fluctuation (RMSF), center of mass (COM) distances, and strength of nonbonded interactions, when compared with FEP/λ-REMD calculations of ligand binding free energy, showed excellent agreement with experimentally determined inhibition constants. Together, the results show that the combination of a molecule's hydrophobicity and nonspecific interactions with nearby functional groups contributes to a competitive inhibition mechanism that locks
in a closed conformation and precludes substrate access to the active site.
Hitomi Kuwahara,
Junko Ninomiya,
Hiroshi Morita
PMID: 30249967
DOI:
10.4265/bio.23.85
Abstract
Studies have reported that cell density, ultraviolet (UV) irradiation, and redox reactions, can induce bioluminescence in bacteria. Conversely, the relationship between seawater components and luminescence is not well understood. The efficacy of marine luminous bacteria as biosensors, and their reactivity to fungicides (for example postharvest pesticides) are also unknown. Therefore, we studied the relationship between the luminescence of Aliivibrio fischeri and the composition of artificial seawater media and analyzed the toxicity of fungicides using A. fischeri grown only with the elements essential to induce luminescence. Luminescence was activated in the presence of KCl, NaHCO
, and MgSO
. In addition, we cultivated A. fischeri with other compounds, including K
, HCO
, and SO
ions. These results suggested that A. fischeri requires K
, HCO
, and SO
ions to activate cell density-independent luminescence. Additionally, A. fischeri cultured in 2.81% NaCl solutions containing KCl, NaHCO
, and MgSO
exhibited a decrease in luminescence in the presence of sodium orthophenylphenol at >10 ppm. This result suggests that A. fischeri can be used as a biosensor to detect the presence of sodium ortho-phenylphenol.
Hao Wang,
Wei Deng,
Mengheng Shen,
Ge Yan,
Wei Zhao,
Yang Yang
PMID: 33508740
DOI:
10.1016/j.jhazmat.2020.124775
Abstract
In this study, the ability of laccase Gl-LAC-4, purified from Ganoderma lucidum, to degrade and detoxify two representative alkylphenol pollutants, 4-n-octylphenol and 2-phenylphenol, was systematically studied. Gl-LAC-4 laccase had a very strong ability to degrade high concentrations of 4-n-octylphenol, 2-phenylphenol, and alkylphenol mixtures. The degradation speed of Gl-LAC-4 toward 2-phenylphenol was very fast. Gl-LAC-4 displayed strong tolerance for a variety of metal salts and organic solvents in the degradation of alkylphenols. Gl-LAC-4 showed strong tolerance for high concentrations of various metal salts, such as MgSO
, MnSO
, Na
SO
, CuSO
, ZnSO
, CdSO
, and K
SO
, in the degradation of 4-n-octylphenol and 2-phenylphenol.In the case of the same metal cation, the inhibitory effect of the metal salt with Cl
as the anion on the degradation of 4-n-octylphenol and 2-phenylphenol by laccase was stronger than that of the metal salt with SO
as the anion. An increase in the number of chloride ions caused a greater inhibitory effect on alkylphenol degradation by laccase. Gl-LAC-4 exhibited strong tolerance for glycerol, ethylene glycol, butanediol, propylene glycol, and organic solvent mixtures in the degradation of alkylphenols. Gl-LAC-4 treatment significantly reduced or eliminated the phytotoxicity of 4-n-octylphenol and 2-phenylphenol.
Andrieli Stefanello,
Lísia Nicoloso Magrini,
Jéssica Gonçalves Lemos,
Marcelo Valle Garcia,
Angélica Oliver Bernardi,
Alexandre José Cichoski,
Marina Venturini Copetti
PMID: 32961522
DOI:
10.1016/j.ijfoodmicro.2020.108856
Abstract
This study aimed to evaluate the sensitivity of heat-resistant molds isolated from spoiled thermally processed foods to antimicrobial compounds used for food industry sanitation. An ortho-phenylphenol-based smoke generator sanitizer, liquid chemical sanitizers (benzalkonium chloride, biguanide, iodine, peracetic acid, and sodium hypochlorite), and acidic and alkaline electrolyzed water were used against Aspergillus australensis (MB 2579; NFF 02), Aspergillus aureoluteus (NFC1), Paecilomyces fulvus (PFF 01), Paecilomyces niveus (PNT 01; PNDC 01; PNB1 01), and Paecilomyces variotii (PV 01; PV 01; PVCH 03). The fungal strains were exposed separately to liquid sanitizers and electrolyzed water in stainless steel discs for 15 min following the European Committee for Standardization (CEN) recommendations. Moreover, the fungal strains were exposed to the smoke generator sanitizer for 7 h following French protocol NF-T-72281. The best results of fungal inactivation were achieved when the highest concentration specified in the label of these sanitizers was tested. On the opposite, the lowest concentration specified in the label should be avoided since it was ineffective in most cases (94%). The ortho-phenyphenol-based smoke generator sanitizer and peracetic acid (1%) showed the best results of spore inactivation, while iodine and benzalkonium chloride achieved satisfactory results against the strains evaluated. Sodium hypochlorite and biguanide were ineffective against most of the fungi studied at all concentrations tested. Acidic and basic electrolyzed water was also ineffective to achieve the 3-log CFU reduction required in the concentrations tested. In general, Paecilomyces spp. was more sensitive than Aspergillus spp. against all sanitizers evaluated, whereas A. aureoluteus NFC1 was resistant to all agents and concentrations tested. The heat-resistant fungal strains showed varied sensitivity against the different agents. Notably, the two most effective commercial sanitizers against the heat-resistant strains were ineffective against the filamentous fungi recommended for sanitizer testing (A. brasiliensis ATCC 16404), which demonstrates the relevance of testing fungal isolates that cause spoilage to choose the most effective compound and obtain the best results of fungal control.
René Bérubé,
Patrick Bélanger,
Jean-François Bienvenu,
Pierre Dumas,
Gilles Provencher,
Éric Gaudreau,
Normand Fleury
PMID: 30229309
DOI:
10.1007/s00216-018-1339-5
Abstract
Ortho-phenylphenol (OPP) has been widely used as a fungicide and preservative. Although low-dose studies have demonstrated its low toxicity in animals and humans, high-dose exposure to this contaminant has toxic effects that range from skin irritation to bladder cancer. Thus far, monitoring of OPP exposure in the general population has been performed by measuring OPP after urine hydrolysis with the β-glucuronidase/arylsulfatase enzyme and sometimes by the use of a mineral acid. We developed a sensitive, accurate, and robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to specifically measure two-phase II OPP metabolites excreted in human urine, OPP sulfate (OPP-S), and OPP glucuronide (OPP-G). Comparative analysis of urine samples from 50 volunteers living in the Quebec City area using a direct method and phosphoric acid hydrolysis method previously developed in our laboratory showed no statistically significant difference (p value for paired t test = 0.701) in OPP concentrations. Moreover, a significant difference showed that underestimation (p value for paired t test = 0.025) occurs when β-glucuronidase/arylsulfatase enzyme deconjugation is used. The LOD achieved by the direct method permits the detection of OPP-S and OPP-G metabolites in urine at the submicrogram per liter level. Graphical abstract ᅟ.
Angélica Olivier Bernardi,
Tamires Santos da Silva,
Andrieli Stefanello,
Marcelo Valle Garcia,
Gilson Parussolo,
Rosa C Prestes Dornelles,
Marina Venturini Copetti
PMID: 30205309
DOI:
10.1016/j.ijfoodmicro.2018.09.004
Abstract
Smoke generator sanitizers are easy to handle and can access to hard-to-reach places. They are a promising alternative for controlling food and air borne fungi, which are known to cause losses in the bakery, meat, and dairy industries. Therefore, the present study aimed to evaluate the efficiency of a smoke generator sanitizer based on orthophenylphenol against ten fungal species relevant to food spoilage. The tests were carried out according to the norms by the French protocol NF-T-72281, with adaptations specific for disinfectants diffused in the air. The tests were performed in an enclosed room of approximately 32 m
. Aspergillus brasiliensis (ATCC 16404), Candida albicans (ATCC 10231), Aspergillus flavus (ATCC 9643), Aspergillus chevalieri (IMI 211382), Cladosporium cladosporioides (IMI 158517), Lichtheima corymbifera (CCT 4485), Mucor hiemalis (CCT 4561), Penicillium commune (CCT 7683), Penicillium polonicum (NGT 33/12), and Penicillium roqueforti (IMI 217568) were exposed to the smoke generator sanitizer for 7 h. The product was efficient against C. albicans and C. cladosporioides, although it was unable to reduce 4 log of the other tested species. The variable sensitivity of the fungal species to the sanitizer emphasizes the importance of confronting a target microorganism (causing problems in a specific food industry) with the sanitizer aiming to control it and obtain satisfactory results in hygiene programs.
Jian Ma,
Peicong Li,
Zhaoying Chen,
Kunning Lin,
Nengwang Chen,
Yiyong Jiang,
Jixin Chen,
Bangqin Huang,
Dongxing Yuan
PMID: 29730934
DOI:
10.1021/acs.analchem.8b01490
Abstract
The development of a multipurpose integrated syringe-pump-based environmental-water analyzer ( iSEA) and its application for spectrophotometric determination of ammonium is presented. The iSEA consists of a mini-syringe pump equipped with a selection valve and laboratory-programmed software written by LabVIEW. The chemistry is based on a modified indophenol method using o-phenylphenol. The effect of reagent concentrations and sample temperatures was evaluated. This fully automated analyzer had a detection limit of 0.12 μM with sample throughput of 12 h
. Relative standard deviations at different concentrations (0-20 μM) were 0.23-3.36% ( n = 3-11) and 1.0% ( n = 144, in 24 h of continuous measurement, ∼5 μM). Calibration curves were linear ( R
= 0.9998) over the range of 0-20 and 0-70 μM for the detection at 700 and 600 nm, respectively. The iSEA was applied in continuous real-time monitoring of ammonium variations in a river for 24 h and 14 days. A total of 1802 samples were measured, and only 0.4% was outlier data (≥3 sigma residuals). Measurements of reference materials and different aqueous samples ( n = 26) showed no significant difference between results obtained by reference and present methods. The system is compact (18 cm × 22 cm × 24 cm), portable (4.8 kg), and robust (high-resolution real-time monitoring in harsh environments) and consumes a small amount of chemicals (20-30 μL/run) and sample/standards (2.9 mL/run).
Jifei Hou,
Shasha Yang,
Haiqin Wan,
Heyun Fu,
Xiaolei Qu,
Zhaoyi Xu,
Shourong Zheng
PMID: 29407810
DOI:
10.1016/j.chemosphere.2018.01.031
Abstract
As a broad-spectrum preservative, toxic o-phenylphenol (OPP) was frequently detected in aquatic environments. In this study, N-doped mesoporous carbon was prepared by a hard template method using different nitrogen precursors and carbonization temperatures (i.e., 700, 850 and 1000 °C), and was used to activate peroxymonosulfate (PMS) for OPP degradation. For comparison, mesoporous carbon (CMK-3) was also prepared. Characterization results showed that the N-doped mesoporous carbon samples prepared under different conditions were perfect replica of their template. In comparison with ethylenediamine (EDA) and dicyandiamide (DCDA) as the precursors, N-doped mesoporous carbon prepared using EDA and carbon tetrachloride as the precursors displayed a higher catalytic activity for OPP degradation. Increasing carbonization temperature of N-doped mesoporous carbon led to decreased N content and increased graphitic N content at the expense of pyridinic and pyrrolic N. Electron paramagnetic resonance (EPR) analysis showed that PMS activation on N-doped mesoporous carbon resulted in highly active species and singlet oxygen, and catalytic PMS activation for OPP degradation followed a combined radical and nonradical reaction mechanism. Increasing PMS concentration enhanced OPP degradation, while OPP degradation rate was independent on initial OPP concentration. Furthermore, the dependency of OPP degradation on PMS concentration followed the Langmuir-Hinshelwood model, reflecting that the activation of adsorbed PMS was the rate controlling step. Based on the analysis by time-of-flight mass spectrometry, the degradation pathway of OPP was proposed.
Nasrin Akhtar,
Kalsoom Akhtar,
Muhammad A Ghauri
PMID: 29264784
DOI:
10.1007/s00284-017-1422-8
Abstract
Microorganisms can metabolize or transform a range of known chemical compounds present in fossil fuels by naturally having highly specific metabolic activities. In this context, the microbial desulfurization of fuels is an attractive and alternative process to the conventional hydrodesulfurization (HDS) process, since the thiophenic sulfur containing compounds such as dibenzothiophene (DBT) and benzothiophene (BT) cannot be removed by HDS. A DBT desulfurizing mesophilic bacterium, identified on the basis of 16S rRNA gene sequence as Gordonia sp. HS126-4N (source: periphery soil of a coal heap) has been evaluated for its biodesulfurization traits and potential to desulfurize the thiophenic compounds. The HPLC and LC/MS analyses of the metabolites produced from DBT desulfurization and PCR-based nucleotide sequence confirmation of the key desulfurizing genes (dszA/dszB/dszC) proved that HS126-4N could convert DBT to 2-hydroxybiphenyl (2-HBP) via the 4S pathway. The isolate could convert 0.2 mM of DBT to 2-HBP within 48 h and was reasonably tolerant against the inhibitory effect of 2-HBP (retained 70% of growth at 0.5 mM 2-HBP). The isolated biocatalyst desulfurized/degraded 100% of 0.2 mM of 4-methyl DBT, 2,8-dimethyl DBT, BT and 3-methyl BT within 108 h. The capabilities to survive and desulfurize a broad range of thiophenic sulfur containing substrates as well as less inhibition by the 2-HBP suggest that HS126-4N could be a potential candidate for improved biodesulfurization/organic sulfur removal from fossil fuels.
Chiara Perruchon,
Sotirios Vasileiadis,
Constantina Rousidou,
Evangelia S Papadopoulou,
Georgia Tanou,
Martina Samiotaki,
Constantinos Garagounis,
Athanasios Molassiotis,
Kalliope K Papadopoulou,
Dimitrios G Karpouzas
PMID: 28743883
DOI:
10.1038/s41598-017-06727-6
Abstract
Ortho-phenylphenol (OPP) is a fungicide contained in agro-industrial effluents produced by fruit-packaging plants. Within the frame of developing bio-strategies to detoxify these effluents, an OPP-degrading Sphingomonas haloaromaticamans strain was isolated. Proteins/genes with a putative catabolic role and bacterium adaptation mechanisms during OPP degradation were identified via genomic and proteomic analysis. Transcription analysis of all putative catabolic genes established their role in the metabolism of OPP. The formation of key transformation products was verified by chromatographic analysis. Genomic analysis identified two orthologous operons encoding the ortho-cleavage of benzoic acid (BA) (ben/cat). The second ben/cat operon was located in a 92-kb scaffold along with (i) an operon (opp) comprising genes for the transformation of OPP to BA and 2-hydroxypenta-2,4-dienoate (and genes for its transformation) and (ii) an incomplete biphenyl catabolic operon (bph). Proteomics identified 13 up-regulated catabolic proteins when S. haloaromaticamans was growing on OPP and/or BA. Transcription analysis verified the key role of the catabolic operons located in the 92-kb scaffold, and flanked by transposases, on the transformation of OPP by S. haloaromaticamans. A flavin-dependent monoxygenase (OppA1), one of the most up-regulated proteins in the OPP-growing cells, was isolated via heterologous expression and its catabolic activity was verified in vitro.